5-Bromo-2-hydroxy-4-iodobenzaldehyde
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Overview
Description
5-Bromo-2-hydroxy-4-iodobenzaldehyde: is an aromatic compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.91 g/mol It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-iodobenzaldehyde typically involves the bromination and iodination of a suitable benzaldehyde precursor. One common method includes the following steps:
Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxy-4-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-Bromo-2-hydroxy-4-iodobenzoic acid.
Reduction: Formation of 5-Bromo-2-hydroxy-4-iodobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-hydroxy-4-iodobenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki and Sonogashira couplings .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique functional groups allow for the attachment of various biological tags and labels .
Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.
5-Iodo-2-hydroxybenzaldehyde: Lacks the bromine atom, which may influence its chemical properties and biological activities.
2-Hydroxy-4-iodobenzaldehyde: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C7H4BrIO2 |
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Molecular Weight |
326.91 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H |
InChI Key |
SOFBJNXKOGVHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)O)C=O |
Origin of Product |
United States |
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